2-Chloro-4-hydrazinyl-5-methoxypyrimidine

Vue d'ensemble

Description

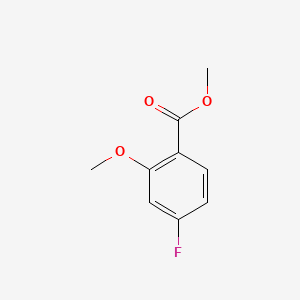

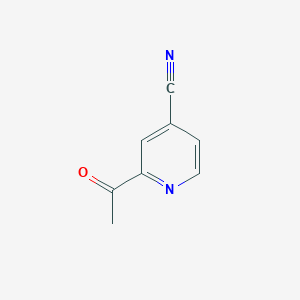

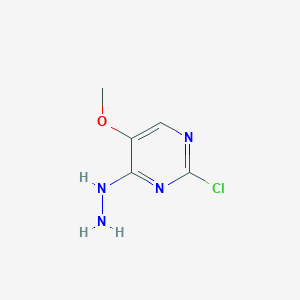

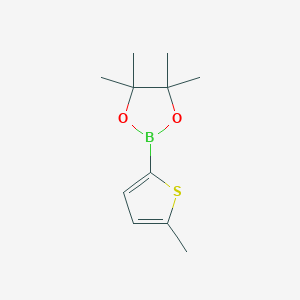

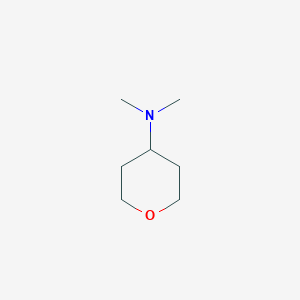

2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CHMP) is a molecule that has been used in a variety of scientific research applications. CHMP is a synthetic compound that is composed of a pyrimidine ring and a hydrazine group. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Role in Antineoplastic Agents Development

2-Chloro-4-hydrazinyl-5-methoxypyrimidine plays a crucial role in the development of antineoplastic agents, such as S-1, a fluoropyrimidine derivative used in chemotherapy. S-1 is a combination of several compounds, including tegafur (a prodrug of 5-fluorouracil), and it specifically includes a compound to inhibit dihydropyrimidine dehydrogenase, enhancing the therapeutic index of 5-fluorouracil when administered orally. Studies have shown that this compound, through its action in S-1, contributes to the feasibility of oral administration of fluoropyrimidine-based therapy, offering a favorable alternative to traditional intravenous methods. This application is significant in treating various malignancies, including gastric and colorectal cancers, demonstrating improved patient outcomes and manageable toxicity profiles (Chu et al., 2004; van Groeningen et al., 2000).

Pharmacokinetic and Safety Analysis

The pharmacokinetic profile and safety analysis of drugs containing 2-Chloro-4-hydrazinyl-5-methoxypyrimidine have been extensively studied, providing valuable insights into their metabolic pathways, efficacy, and potential toxicities. These studies are critical for determining optimal dosing regimens, understanding drug interactions, and identifying any adverse effects that may limit the use of such compounds in clinical settings. For instance, research involving S-1 has highlighted the importance of monitoring drug concentrations in patients with varying metabolic capabilities or those with renal impairments, ensuring that the therapeutic benefits are maximized while minimizing the risk of toxicity (Deenen et al., 2016).

Propriétés

IUPAC Name |

(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSXWXZJUCBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465018 | |

| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |

CAS RN |

98021-95-5 | |

| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)